Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate
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Overview
Description
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate is a complex organic compound It’s worth noting that bromopyridine derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
Bromopyridine derivatives are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds like this are often used in the synthesis of more complex molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
As a bromopyridine derivative, it’s likely used as a building block in the synthesis of more complex molecules, which could have a wide range of effects depending on their structure and function .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, it’s recommended to store the compound at room temperature . Environmental factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The bromination step is typically carried out using bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated pyridine with methanol in the presence of an acid catalyst to form the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form various reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and reduced pyridine derivatives .
Scientific Research Applications
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Used as a starting material in similar synthetic processes.
2-Bromo-6-methylpyridine: Another brominated pyridine derivative with similar reactivity.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: A related compound used in organic synthesis.
Uniqueness
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern, which provides distinct reactivity and applications in synthesis. Its ester functional group allows for further modifications, making it a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(10)4-8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMHUKELFHOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805567-32-1 |
Source
|
Record name | methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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